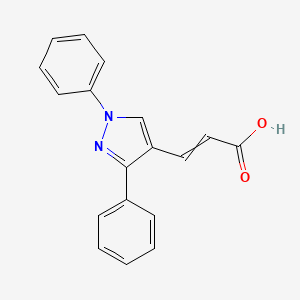
1,3-Diphenyl-1h-pyrazole-4-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid is a heterocyclic compound with the molecular formula C18H14N2O2 and a molecular weight of 290.324 g/mol This compound is characterized by the presence of a pyrazole ring substituted with phenyl groups and an acrylic acid moiety
Preparation Methods
The synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid typically involves the reaction of aldehydes with malonic acid in the presence of pyridine and catalytic amounts of piperidine . The reaction proceeds with good yields, around 80%, and involves heating the reactants. Another method involves the reduction of the double bond in α,β-unsaturated acids using catalysts such as palladium on charcoal, platinum, nickel, rhodium, or nickel borohydride . These methods are efficient and provide high-purity products.
Chemical Reactions Analysis
3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Oxidation: It can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include palladium on charcoal, platinum, nickel, rhodium, and nickel borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring is known for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . This inhibition leads to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity .
Comparison with Similar Compounds
3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid can be compared with other pyrazole derivatives, such as:
3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acid: This compound is similar in structure but has a propanoic acid moiety instead of an acrylic acid moiety.
1,3-Diphenyl-1H-pyrazol-4-ol: This compound has a hydroxyl group instead of the acrylic acid moiety.
The uniqueness of 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid lies in its acrylic acid moiety, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17(22)12-11-15-13-20(16-9-5-2-6-10-16)19-18(15)14-7-3-1-4-8-14/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPUNBPIUCTWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
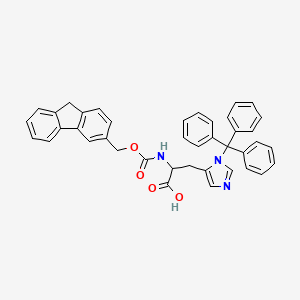
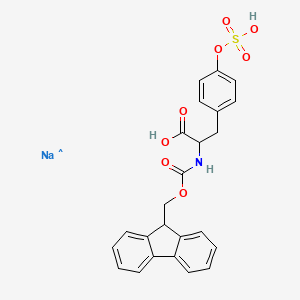
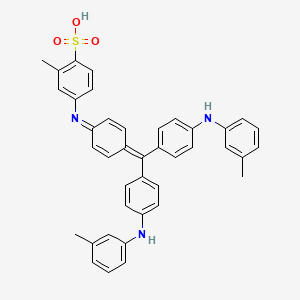




![(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794270.png)
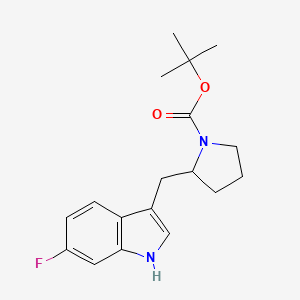
![tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B14794278.png)
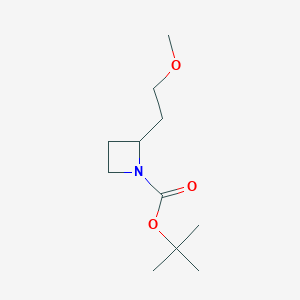
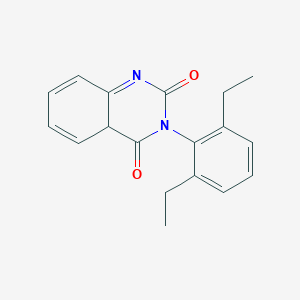

![(7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl) 3-methylsulfonyl-2-phenylpropanoate](/img/structure/B14794303.png)
